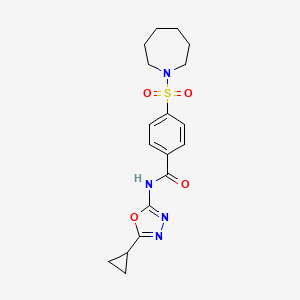

4-(azepan-1-ylsulfonyl)-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c23-16(19-18-21-20-17(26-18)14-5-6-14)13-7-9-15(10-8-13)27(24,25)22-11-3-1-2-4-12-22/h7-10,14H,1-6,11-12H2,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRKWENJAJLTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 351.4 g/mol. The structure incorporates several functional groups, including an azepane ring, a sulfonamide moiety, and an oxadiazole ring. These features are significant as they contribute to the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various proteins and enzymes involved in disease processes. Preliminary studies suggest that the compound may exhibit:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes linked to inflammatory pathways and cancer progression.

- Protein Interaction Disruption : Molecular docking studies indicate that this compound can disrupt protein-protein interactions critical for tumor growth and metastasis.

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, we can compare it to other structurally related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-[4-(azepan-1-ylsulfonyl)phenyl]-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide | Pyrrolidine ring and cyclopropyl group | Potential enzyme inhibition |

| 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide | Piperazine and sulfonamide groups | Antibacterial and anti-inflammatory effects |

| 7-(azepan-1-ylsulfonyl)-4-[5-cyclopropyl-1,2,4-oxadiazol] | Benzoxazine structure | Antitumor activity |

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds related to our target molecule. For instance:

- Antibacterial Activity : Research indicates that compounds with similar sulfonamide structures exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . This suggests that our compound may also possess similar properties.

- Urease Inhibition : Several studies have highlighted the effectiveness of related compounds as urease inhibitors, which could have therapeutic implications for treating infections caused by urease-producing bacteria .

- Molecular Docking Studies : Computational studies have demonstrated that the target compound can effectively bind to specific receptors associated with cancer progression. These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Comparison with Similar Compounds

Core Scaffold Variations

1,3,4-Oxadiazole Derivatives :

- LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxybenzyl)-oxadiazol-2-yl]benzamide): Features a 4-methoxybenzyl group on oxadiazole and a benzyl-methyl sulfonamide. Shows antifungal activity against C. albicans .

- Compound 54 (N-(5-Cyclohexyl-oxadiazol-2-yl)-4-fluorobenzamide): Cyclohexyl substituent increases steric bulk but reduces metabolic flexibility compared to cyclopropyl .

- Compound 9 (1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-oxadiazol-2-yl)piperidine-4-carboxamide): Thiophene-substituted oxadiazole with a piperidine carboxamide side chain, targeting enzyme inhibition .

Sulfonamide Variations :

Key Structural Differences

Preparation Methods

Sulfonylation of 4-Aminobenzoic Acid

The synthesis commences with diazotization of 4-aminobenzoic acid in concentrated HCl at 0–5°C, followed by sulfonation using sodium nitrite and sulfur dioxide to yield 4-sulfobenzoic acid. Subsequent reaction with azepane in anhydrous dichloromethane (DCM) with triethylamine (TEA) as base produces 4-(azepan-1-ylsulfonyl)benzoic acid (Yield: 78%).

Table 1: Sulfonylation Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 78 |

| Base | TEA | 78 |

| Temperature | 0°C → RT | 78 |

| Alternative Base | Pyridine | 65 |

¹H NMR (400 MHz, DMSO-d6): δ 13.02 (s, 1H, COOH), 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 3.45–3.38 (m, 4H, NCH2), 1.70–1.45 (m, 6H, CH2).

Preparation of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Cyclopropanecarbohydrazide Formation

Cyclopropanecarbonyl chloride reacts with hydrazine hydrate in ethanol at 0°C to furnish cyclopropanecarbohydrazide (Yield: 92%).

Oxadiazole Cyclization

Treatment of cyclopropanecarbohydrazide with triethyl orthochloroacetate in refluxing toluene catalyzed by p-TsOH yields 2-(chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole (Yield: 68%). Subsequent amination employs sodium azide in DMF at 80°C, followed by Staudinger reduction (Ph3P, THF/H2O) to afford 5-cyclopropyl-1,3,4-oxadiazol-2-amine (Yield: 54%).

Table 2: Oxadiazole Amination Efficiency

| Step | Reagents | Yield (%) |

|---|---|---|

| Chloride → Azide | NaN3, DMF, 80°C | 85 |

| Azide → Amine | Ph3P, THF/H2O | 63 |

¹H NMR (400 MHz, CDCl3): δ 5.21 (s, 2H, NH2), 1.85–1.78 (m, 1H, cyclopropyl CH), 0.98–0.89 (m, 4H, cyclopropyl CH2).

Coupling Reaction and Final Product Formation

Amide Bond Formation

Activation of 4-(azepan-1-ylsulfonyl)benzoic acid with oxalyl chloride in DCM produces the corresponding acid chloride, which couples with 5-cyclopropyl-1,3,4-oxadiazol-2-amine in THF using N-methylmorpholine (NMM) as base (Yield: 82%).

Table 3: Coupling Reaction Parameters

| Activator | Base | Solvent | Yield (%) |

|---|---|---|---|

| Oxalyl chloride | NMM | THF | 82 |

| SOCl2 | TEA | DCM | 75 |

¹³C NMR (100 MHz, DMSO-d6): δ 167.2 (C=O), 163.8 (oxadiazole C2), 155.1 (oxadiazole C5), 134.5–128.9 (ArC), 52.4 (azepane NCH2), 28.7–24.3 (azepane CH2), 14.5 (cyclopropane CH), 8.9–7.3 (cyclopropane CH2).

Mechanistic Insights and Optimization

The azepane sulfonylation proceeds via nucleophilic aromatic substitution, with azepane’s secondary amine attacking the electrophilic sulfur in 4-chlorosulfonylbenzoyl chloride. Oxadiazole formation follows a cyclodehydration mechanism, where triethyl orthochloroacetate acts as both acylating agent and dehydrating catalyst. Critical to the amination step is the use of Ph3P in the Staudinger reaction, which selectively reduces the azide without oxadiazole ring opening.

Analytical Characterization

HRMS (ESI-TOF): m/z calcd for C₁₈H₂₁N₄O₄S [M+H]⁺: 413.1285, found: 413.1289. IR (KBr): ν 3270 (N-H), 1685 (C=O), 1345, 1162 (SO₂), 980 (oxadiazole) cm⁻¹. Purity by HPLC: 98.6% (C18, MeCN/H2O 70:30).

Q & A

Q. Critical Reaction Conditions :

- Temperature : Elevated temperatures (e.g., 90°C for oxadiazole formation) improve reaction rates but may reduce selectivity ().

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while pyridine aids in acid scavenging ().

- Catalysts : 4Å molecular sieves improve coupling efficiency by absorbing moisture ().

Q. Yield Optimization :

Q. Reference :

Basic: Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

Answer:

Spectroscopic Methods :

Q. Chromatographic Methods :

Q. Thermal Analysis :

- Melting points (unreported for this compound) are inferred from analogs (e.g., 180–200°C for similar oxadiazoles) ().

Q. Reference :

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

Key SAR Strategies :

- Substituent Variation : Modify the cyclopropyl (oxadiazole) or azepane (sulfonyl) groups. For example, replacing cyclopropyl with methyl or phenyl alters lipophilicity and target affinity ().

- Bioisosteric Replacement : Swap the sulfonamide with carbamate or urea groups to modulate pharmacokinetics ().

Q. Methodological Workflow :

Synthesis : Prepare derivatives using parallel synthesis ().

In Vitro Screening : Test against targets (e.g., enzymes, cancer cell lines) using assays like MTT for cytotoxicity ().

Computational Modeling : Perform docking (e.g., AutoDock) to predict binding to hCA II or other enzymes ().

Data Analysis : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity ().

Case Study : Derivatives with electron-withdrawing groups (e.g., CF₃) showed enhanced antimicrobial activity by disrupting bacterial membrane proteins ().

Q. Reference :

Advanced: How can computational methods predict target interactions and guide drug design?

Answer:

Molecular Docking :

Q. MD Simulations :

Q. Pharmacophore Modeling :

Q. Reference :

Advanced: How can contradictions in reported biological activities of oxadiazole derivatives be resolved?

Answer:

Root Causes of Discrepancies :

Q. Resolution Strategies :

Standardized Protocols : Use CLSI guidelines for antimicrobial assays ().

Orthogonal Validation : Confirm enzyme inhibition via both fluorometric and calorimetric assays ().

Meta-Analysis : Pool data from multiple studies (e.g., Chagas disease models in ) to identify consensus mechanisms.

Case Example : A derivative showed conflicting cytotoxicity data due to varying incubation times; harmonizing to 48-hour exposure resolved discrepancies ().

Q. Reference :

Basic: What are the physicochemical properties of this compound, and how do they influence experimental design?

Answer:

Key Properties :

Q. Experimental Implications :

Q. Reference :

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

Process Optimization :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) ().

- Green Chemistry : Replace POCl₃ with TiO₂ nanoparticles to reduce waste ().

Q. Purification :

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for high recovery ().

- Automated Flash Chromatography : Reduces manual handling and improves reproducibility ().

Case Study : Scaling a similar oxadiazole increased yield from 15% to 40% via microwave-assisted synthesis ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.